molecular formula C12H16N2O3S B14156366 Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate CAS No. 6632-22-0

Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate

Cat. No.: B14156366
CAS No.: 6632-22-0
M. Wt: 268.33 g/mol
InChI Key: HFMHZIYNQKLNIO-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate is an organic compound with a complex structure that includes an acetamido group, an aminophenyl group, and a sulfanyl-propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate typically involves the reaction of methyl 2-acetamido-3-(4-nitrophenyl)propanoate with thiourea, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-3-(4-nitrophenyl)propanoate: A precursor in the synthesis of Methyl 2-acetamido-3-(4-aminophenyl)sulfanyl-propanoate.

    Methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate: A similar compound with a hydroxyl group instead of an amino group.

    Methyl 2-acetamido-3-(4-methylphenyl)propanoate: A derivative with a methyl group on the phenyl ring.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

6632-22-0

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

methyl 2-acetamido-3-(4-aminophenyl)sulfanylpropanoate

InChI

InChI=1S/C12H16N2O3S/c1-8(15)14-11(12(16)17-2)7-18-10-5-3-9(13)4-6-10/h3-6,11H,7,13H2,1-2H3,(H,14,15)

InChI Key

HFMHZIYNQKLNIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)N)C(=O)OC

Origin of Product

United States

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